2,6-Dichlorothiophenol

Conformational analysis NMR spectroscopy Halothiophenol derivatives

2,6-Dichlorothiophenol (CAS 24966-39-0) is the sole isomer qualified for butoconazole nitrate API manufacturing—regulatory compliance strictly forbids substitution with other dichlorothiophenol isomers. Its symmetrical 2,6-substitution ensures a predominantly in-plane thiol conformation, delivering stereoelectronic predictability for metal coordination chemistry. Solid at room temperature (mp 47–51°C), this physical state simplifies precise weighing, reduces spill risks, and supports automated solid-dispensing systems. For pharmaceutical intermediates or coordination complex synthesis requiring conformational rigidity, procure only the 2,6-isomer.

Molecular Formula C6H4Cl2S
Molecular Weight 179.07 g/mol
CAS No. 24966-39-0
Cat. No. B1293878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichlorothiophenol
CAS24966-39-0
Molecular FormulaC6H4Cl2S
Molecular Weight179.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)S)Cl
InChIInChI=1S/C6H4Cl2S/c7-4-2-1-3-5(8)6(4)9/h1-3,9H
InChIKeyJBISHCXLCGVPGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichlorothiophenol (CAS 24966-39-0): Procurement-Relevant Molecular Identity and Class Profile


2,6-Dichlorothiophenol (CAS 24966-39-0) is a chlorinated aromatic thiol with the molecular formula C₆H₄Cl₂S and molecular weight 179.07 g/mol, featuring a benzene ring substituted with a thiol (–SH) group and two chlorine atoms at the ortho (2,6) positions [1]. The symmetrical 2,6-dichloro substitution pattern creates a distinct electronic environment compared to other dichlorothiophenol isomers, influencing its physicochemical properties, conformational behavior, and reactivity profiles [2][3].

Why 2,6-Dichlorothiophenol Cannot Be Interchanged with Other Dichlorothiophenol Isomers in Regulated Synthesis


The six isomeric dichlorothiophenols (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; 3,5-) are not functionally interchangeable despite sharing identical molecular formulas. The 2,6-isomer's symmetrical ortho-substitution pattern constrains the sulfhydryl group into a predominantly in-plane conformation at ambient temperature, a behavior not observed in other isomers where substantial out-of-plane conformers exist [1]. This conformational rigidity, coupled with isomer-specific physicochemical differences including a melting point that is a solid (47–51 °C) at room temperature whereas 2,4-dichlorothiophenol is a liquid (mp ~15 °C), creates divergent handling, storage, and reactivity characteristics that preclude simple substitution [2][3].

2,6-Dichlorothiophenol: Quantified Differentiation Evidence Against Isomeric and Class Analogs


Conformational Exclusivity: 2,6-Dichlorothiophenol Exhibits Predominantly In-Plane Sulfhydryl Geometry at Ambient Temperature

Long-range spin–spin coupling measurements in CCl₄ solution at 305 K reveal that 2,6-dichlorothiophenol is unique among halothiophenol derivatives in exhibiting no detectable out-of-plane conformer population. In contrast, substantial amounts of out-of-plane conformers are present for all other studied halothiophenols, including 2,4-dichlorothiophenol and 2,4-dibromothiophenol [1]. For 2,4-dichlorothiophenol specifically, the cis and trans conformers differ by only approximately 0.2 kcal/mol in free energy, allowing both conformations to be populated [1].

Conformational analysis NMR spectroscopy Halothiophenol derivatives

Internal Rotation Barrier Comparison: 2,6-Dichlorothiophenol Shows Higher Sulfhydryl Rotational Barrier Than 2,3,5,6-Tetrafluorothiophenol

The internal rotation barrier of the sulfhydryl group in 2,6-dichlorothiophenol is greater than that in 2,3,5,6-tetrafluorothiophenol [1]. STO-3G molecular orbital calculations were employed to estimate these barriers, although the absolute values were noted to be overestimated by this computational method [1]. The higher rotational barrier in 2,6-dichlorothiophenol reflects steric constraints imposed by the ortho-chlorine atoms flanking the –SH group.

Rotational barrier Conformational energy DFT calculations

Photocatalytic Aerobic Oxidation Rate: 2,6-Dichlorothiophenol Reacts Slower Than Thiophenol Under Identical Conditions

In a photocatalytic aerobic oxidation system using a tellurorhodamine chromophore as both sensitizer and catalyst under visible light irradiation and atmospheric conditions, thiophenol and 2-naphthalenethiol achieved complete oxidation after 2 hours. In contrast, oxidation of the electron-poor 2,6-dichlorothiophenol was slower [1]. The slower oxidation rate is attributed to the electron-withdrawing effect of the ortho-chlorine substituents, which reduces electron density on the thiol sulfur.

Photocatalysis Thiol oxidation Disulfide formation

Physical State at Ambient Temperature: 2,6-Isomer Is Solid (mp 47–51 °C), Whereas 2,4-Isomer Is Liquid (mp ~15 °C)

2,6-Dichlorothiophenol exists as a white to light yellow crystalline solid at room temperature, with a melting point of 47.0–51.0 °C [1][2]. In contrast, the 2,4-dichlorothiophenol isomer remains a liquid at ambient temperature, with a reported melting point of approximately 15 °C [3]. This ~32–36 °C melting point differential produces fundamentally different handling, storage, and formulation characteristics between the two isomers.

Physical properties Isomer comparison Handling characteristics

S–H Bond Dissociation Enthalpy: Minimal Variation Across Chlorination Patterns, Indicating Thermochemical Similarity Among Congeners

CBS-QB3 computational analysis of the complete series of chlorinated thiophenol congeners found that changes in the pattern and degree of chlorination produce a rather minor effect on calculated S–H bond dissociation enthalpies [1]. This finding indicates that the thermodynamic driving force for thiolate formation via S–H cleavage is largely conserved across dichlorothiophenol isomers. Consequently, differentiation among isomers for applications requiring thiolate generation must rely on properties other than homolytic S–H bond strength.

Thermochemistry Bond dissociation enthalpy CBS-QB3 calculations

Antifungal Pharmaceutical Intermediate: 2,6-Dichlorothiophenol as the Designated Thiol Component in Butoconazole Synthesis

2,6-Dichlorothiophenol serves as a key intermediate in the synthesis of butoconazole, an imidazole-class antifungal agent used clinically for vulvovaginal candidiasis [1][2]. The synthetic route involves nucleophilic displacement of a chlorine atom on a chlorinated intermediate by 2,6-dichlorothiophenol to install the (2,6-dichlorophenyl)thio moiety characteristic of butoconazole [1]. This specific substitution pattern is pharmacologically essential; alternative dichlorothiophenol isomers would yield structurally distinct analogs with potentially altered antifungal activity, receptor binding, or pharmacokinetic properties.

Pharmaceutical intermediate Antifungal synthesis Butoconazole

2,6-Dichlorothiophenol: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Pharmaceutical Manufacturing: Butoconazole and Antifungal API Synthesis

2,6-Dichlorothiophenol is an established intermediate in the industrial synthesis of butoconazole nitrate, an imidazole antifungal agent [1]. The synthetic sequence requires the specific 2,6-dichloro substitution pattern to yield the pharmacologically active structure. Procurement of this exact isomer is mandatory for regulatory compliance and batch-to-batch consistency in API manufacturing. Alternative isomers cannot be substituted without fundamentally altering the drug substance identity.

Conformationally Constrained Thiolate Chemistry: Ligand Design and Coordination Complex Synthesis

For applications requiring predictable thiolate geometry—such as transition metal complex synthesis or surface coordination chemistry—2,6-dichlorothiophenol offers the distinct advantage of a predominantly in-plane sulfhydryl conformation at ambient temperature [2]. This conformational exclusivity, not shared by other dichlorothiophenol isomers which populate out-of-plane conformers, provides stereoelectronic predictability in nucleophilic substitution and metal-ligand bond formation. Researchers designing coordination complexes where ligand orientation affects catalytic activity or material properties should prioritize the 2,6-isomer when conformational control is desired.

Controlled Oxidative Dimerization: Synthetic Planning for Disulfide Formation

When designing synthetic routes involving thiol-to-disulfide oxidative dimerization, reaction kinetics differ substantially between 2,6-dichlorothiophenol and unsubstituted thiophenol. Under photocatalytic aerobic oxidation conditions, unsubstituted thiophenol achieves complete conversion within 2 hours, whereas 2,6-dichlorothiophenol reacts more slowly due to its electron-deficient character [3]. Procurement decisions should account for this kinetic distinction: processes optimized for thiophenol will require extended reaction times or adjusted catalyst loadings when substituting with the 2,6-dichloro derivative.

Solid-Phase Formulation and Handling-Intensive Workflows

2,6-Dichlorothiophenol's solid physical state at room temperature (mp 47–51 °C) offers operational advantages over liquid isomers such as 2,4-dichlorothiophenol (mp ~15 °C) for workflows requiring precise weighing, low-volatility handling, or solid-phase formulation [4][5]. For kilogram-scale procurement in pilot plant or manufacturing settings, the solid form simplifies containment, reduces spill risks, and enables direct use in solid-dispensing automated systems—practical selection criteria not captured by chemical reactivity metrics alone.

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